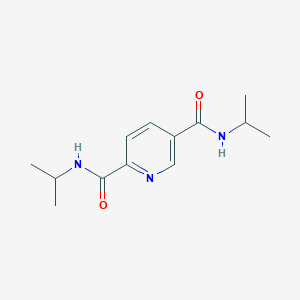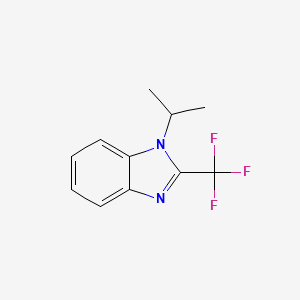
N-(4-bromo-2,3-dimethylphenyl)-4-fluorobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-bromo-2,3-dimethylphenyl)-4-fluorobenzamide, also known as BDF-8638, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields such as medicine, pharmacology, and biochemistry. BDF-8638 is a potent and selective inhibitor of the protein kinase CK2, which plays a crucial role in many cellular processes, including cell proliferation, differentiation, and apoptosis.
作用機序
N-(4-bromo-2,3-dimethylphenyl)-4-fluorobenzamide exerts its effects by selectively inhibiting the activity of CK2, which is a serine/threonine protein kinase that regulates the activity of many cellular proteins involved in various cellular processes. CK2 has been shown to be overexpressed in many types of cancer cells, and its inhibition by N-(4-bromo-2,3-dimethylphenyl)-4-fluorobenzamide has been shown to induce cell death in these cells. Additionally, CK2 has been implicated in the pathogenesis of neurodegenerative diseases, and its inhibition by N-(4-bromo-2,3-dimethylphenyl)-4-fluorobenzamide has been shown to reduce the accumulation of toxic proteins in the brain.
Biochemical and Physiological Effects:
N-(4-bromo-2,3-dimethylphenyl)-4-fluorobenzamide has been shown to have several biochemical and physiological effects, including the inhibition of cell proliferation and induction of cell death in cancer cells. Additionally, N-(4-bromo-2,3-dimethylphenyl)-4-fluorobenzamide has been shown to reduce the accumulation of toxic proteins in the brain, which may have implications for the treatment of neurodegenerative diseases.
実験室実験の利点と制限
One of the main advantages of using N-(4-bromo-2,3-dimethylphenyl)-4-fluorobenzamide in lab experiments is its selectivity for CK2, which allows for the specific inhibition of this protein kinase without affecting other cellular processes. Additionally, N-(4-bromo-2,3-dimethylphenyl)-4-fluorobenzamide has been shown to be effective at low concentrations, which may reduce the risk of toxicity in lab experiments. However, one limitation of using N-(4-bromo-2,3-dimethylphenyl)-4-fluorobenzamide in lab experiments is its relatively high cost, which may limit its widespread use.
将来の方向性
There are several potential future directions for research on N-(4-bromo-2,3-dimethylphenyl)-4-fluorobenzamide, including the investigation of its potential use in combination with other drugs for the treatment of cancer and neurodegenerative diseases. Additionally, further research is needed to elucidate the precise mechanisms by which N-(4-bromo-2,3-dimethylphenyl)-4-fluorobenzamide exerts its effects on CK2 and other cellular processes. Finally, the development of more cost-effective synthesis methods for N-(4-bromo-2,3-dimethylphenyl)-4-fluorobenzamide may enable its wider use in scientific research.
合成法
The synthesis of N-(4-bromo-2,3-dimethylphenyl)-4-fluorobenzamide involves several steps, starting from the reaction of 4-bromo-2,3-dimethylphenylamine with 4-fluorobenzoyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then subjected to further reactions, including acylation and deprotection, to yield the final product.
科学的研究の応用
N-(4-bromo-2,3-dimethylphenyl)-4-fluorobenzamide has been extensively studied for its potential applications in various fields of scientific research. In the field of medicine, N-(4-bromo-2,3-dimethylphenyl)-4-fluorobenzamide has been shown to exhibit anti-cancer properties by inhibiting the activity of CK2, which is overexpressed in many types of cancer cells. Additionally, N-(4-bromo-2,3-dimethylphenyl)-4-fluorobenzamide has been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease, as CK2 has been implicated in the pathogenesis of these conditions.
特性
IUPAC Name |
N-(4-bromo-2,3-dimethylphenyl)-4-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrFNO/c1-9-10(2)14(8-7-13(9)16)18-15(19)11-3-5-12(17)6-4-11/h3-8H,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNDZTCMNAYPJJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1C)Br)NC(=O)C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[(3-allyl-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio]acetic acid](/img/structure/B5757829.png)

![2-{[3-(4-methoxyphenyl)acryloyl]amino}-N,N,4-trimethyl-1,3-thiazole-5-carboxamide](/img/structure/B5757839.png)
![N'-(3-cyano-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-N,N-diethylimidoformamide](/img/structure/B5757845.png)


![N-[4-(aminosulfonyl)phenyl]-3-(3-chlorophenyl)acrylamide](/img/structure/B5757877.png)



![2-{[5-(2-furyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(2-phenylethyl)acetamide](/img/structure/B5757899.png)

![N-(4-fluorophenyl)-4-[2-(2-oxo-1-pyrrolidinyl)ethyl]-1-piperidinecarbothioamide](/img/structure/B5757927.png)